

# Rovibrational Analysis of Chlorofluoromethane (CH<sub>2</sub>ClF) Using FTIR Spectroscopy: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chlorofluoromethane

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This technical guide provides an in-depth exploration of the rovibrational analysis of **chlorofluoromethane** (CH<sub>2</sub>ClF), a molecule of interest in atmospheric chemistry, using high-resolution Fourier Transform Infrared (FTIR) spectroscopy. The document details the experimental protocols, data analysis techniques, and key spectroscopic findings, offering a comprehensive resource for researchers in the field.

## Introduction

**Chlorofluoromethane** (CH<sub>2</sub>ClF), also known as HCFC-31, is a hydrochlorofluorocarbon with applications and environmental implications that necessitate a thorough understanding of its molecular dynamics. High-resolution FTIR spectroscopy is a powerful technique for probing the vibrational and rotational energy levels of molecules like CH<sub>2</sub>ClF. This analysis provides precise data on molecular structure, bond strengths, and intramolecular interactions, which are crucial for atmospheric modeling and monitoring.

**Chlorofluoromethane** is an asymmetric top molecule belonging to the C<sub>s</sub> point group.<sup>[1]</sup> It possesses nine fundamental vibrational modes, six of A' symmetry and three of A'' symmetry.<sup>[2]</sup> The A' modes give rise to a/b hybrid bands, while the A'' modes produce c-type bands in the infrared spectrum.<sup>[1][2]</sup>

## Experimental Protocols

The high-resolution rovibrational analysis of CH<sub>2</sub>ClF involves a meticulous experimental setup to capture the fine details of its infrared spectrum.

### Sample Preparation

The analysis can be performed on both natural isotopic abundance CH<sub>2</sub>ClF and isotopically enriched samples (e.g., CH<sub>2</sub><sup>37</sup>ClF) to aid in the assignment of spectral lines.[\[3\]](#)[\[4\]](#)

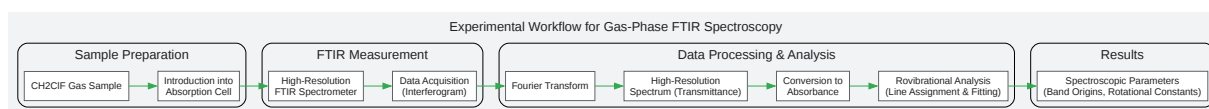
- **Purity:** Commercially available CH<sub>2</sub>ClF (typically 98% purity) can be used.[\[4\]](#) For specific studies, isotopically enriched samples may be synthesized in the laboratory.[\[4\]](#)
- **Gas Cell:** A single-pass or multi-pass absorption cell is employed to contain the gaseous sample.[\[1\]](#) The path length of the cell is chosen based on the intensity of the absorption bands being studied, with lengths ranging from centimeters to several meters.[\[1\]](#)[\[5\]](#)
- **Pressure and Temperature:** Spectra are typically recorded at room temperature and low pressures (e.g., 65-80 Pa) to minimize pressure broadening of the rotational lines and achieve high resolution.[\[1\]](#)

### FTIR Spectroscopy

High-resolution FTIR spectrometers are essential for resolving the rotational fine structure of the vibrational bands.

- **Instrumentation:** A high-resolution FTIR spectrometer, such as a Bruker IFS 125HR or a Bomem DA3.002, is commonly used.[\[4\]](#)
- **Components:** The spectrometer is typically equipped with a globar source, a KBr or Ge/KBr beamsplitter, and a sensitive detector like a liquid nitrogen-cooled mercury-cadmium-telluride (MCT) detector.[\[4\]](#)
- **Resolution:** The spectra are recorded at a high resolution, typically 0.004 cm<sup>-1</sup> or better, to resolve the individual rovibrational transitions.[\[3\]](#)[\[4\]](#)
- **Data Acquisition:** A large number of scans (e.g., 170-290) are co-added to achieve a high signal-to-noise ratio.[\[1\]](#)

- Calibration: The spectra are calibrated using well-known absorption lines of reference gases like CO<sub>2</sub> or H<sub>2</sub>O, with wavenumbers taken from databases such as HITRAN.[1] The accuracy of unblended lines is typically on the order of 0.0004 cm<sup>-1</sup>. [1]



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Caption: Experimental workflow for the FTIR rovibrational analysis of CH<sub>2</sub>ClF.

## Rovibrational Analysis

The analysis of the high-resolution FTIR spectrum of CH<sub>2</sub>ClF involves the assignment of thousands of individual rovibrational transitions to specific quantum number changes.

## Theoretical Model

The rovibrational energy levels of an asymmetric top molecule like CH<sub>2</sub>ClF are typically modeled using Watson's A-reduction Hamiltonian in the *I*<sub>r</sub> representation.[3][6] This Hamiltonian includes terms for the rotational constants (A, B, C) and centrifugal distortion constants.

## Spectral Assignment and Fitting

The assignment process is often complex due to the density of lines and the presence of isotopic species. The analysis is aided by:

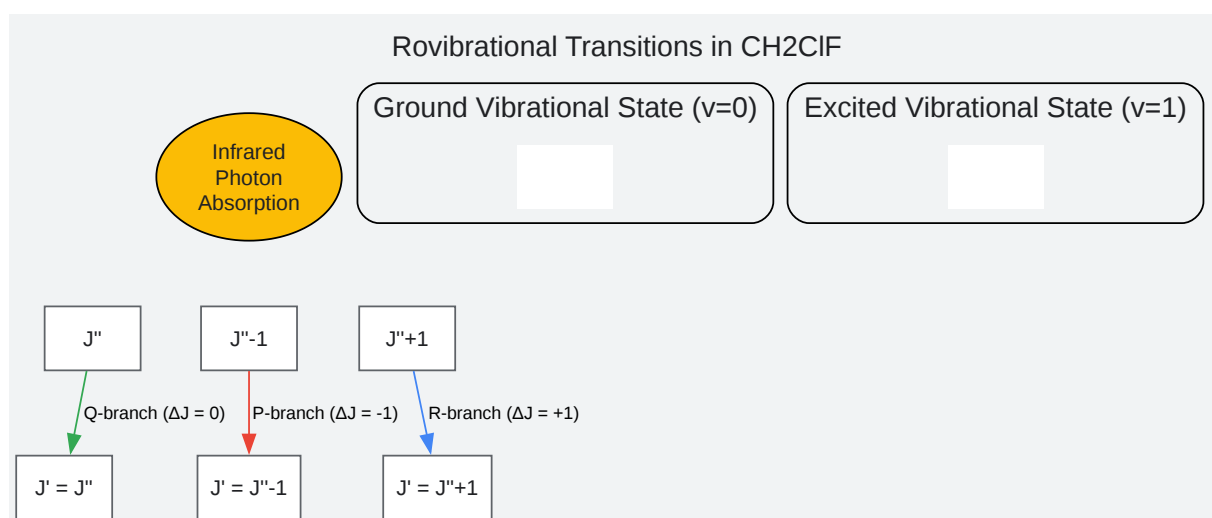
- Ground State Combination Differences: Using known ground state rotational constants to confirm assignments.
- Loomis-Wood Plots: A graphical method to visualize and assign rotational branches.

- Computational Simulations: Theoretical predictions of the spectrum can guide the initial assignments.

Once a significant number of transitions are assigned, they are fitted using a least-squares method to determine the spectroscopic parameters for both the ground and vibrationally excited states.[3]

## Resonances

Due to the proximity of vibrational energy levels, resonances such as Fermi and Coriolis interactions can occur, leading to perturbations in the spectrum.[3][7] For instance, the  $\nu_5$  and  $2\nu_6$  bands of  $\text{CH}_2\text{ClF}$  are known to be perturbed by Fermi and Coriolis resonances.[3] These interactions must be included in the theoretical model to accurately fit the experimental data.[3]



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Caption: Rovibrational transitions giving rise to P, Q, and R branches in an IR spectrum.

## Quantitative Data

The rovibrational analysis of CH<sub>2</sub>ClF yields precise spectroscopic constants. The following tables summarize some of the key parameters determined for the  $\nu_5$  and  $2\nu_6$  bands of the two main chlorine isotopologues.

Table 1: Spectroscopic Parameters for the  $\nu_5/2\nu_6$  Dyad of CH<sub>2</sub><sup>35</sup>ClF

Parameter	$\nu_5 = 1$	$\nu_6 = 2$
Band Origin (cm <sup>-1</sup> )	737.5	763.5 (estimated)
A (cm <sup>-1</sup> )	Value	Value
B (cm <sup>-1</sup> )	Value	Value
C (cm <sup>-1</sup> )	Value	Value
Other constants	...	...

Table 2: Spectroscopic Parameters for the  $\nu_5/2\nu_6$  Dyad of CH<sub>2</sub><sup>37</sup>ClF

Parameter	$\nu_5 = 1$	$\nu_6 = 2$
Band Origin (cm <sup>-1</sup> )	Value	Value
A (cm <sup>-1</sup> )	Value	Value
B (cm <sup>-1</sup> )	Value	Value
C (cm <sup>-1</sup> )	Value	Value
Other constants	...	...

(Note: Specific numerical values for rotational and centrifugal distortion constants are extensive and can be found in the cited literature. The band origins are provided as examples.)<sup>[1][3]</sup>

Table 3: Fundamental Vibrational Frequencies of CH<sub>2</sub>ClF

Mode	Symmetry	Frequency (cm-1)
v1	A'	~3020
v2	A'	~1440
v3	A'	~1065
v4	A'	~1100
v5	A'	~737
v6	A'	~380
v7	A''	~3030
v8	A''	~1230
v9	A''	~930

(Note: These are approximate frequencies. Precise values are determined from high-resolution studies.)<sup>[1][2]</sup>

## Conclusion

The rovibrational analysis of **chlorofluoromethane** using high-resolution FTIR spectroscopy provides a wealth of information about its molecular properties. The detailed experimental protocols and analytical methods described in this guide are essential for obtaining high-quality data. The resulting spectroscopic parameters are invaluable for a variety of applications, from fundamental molecular physics to atmospheric science. The study of CH<sub>2</sub>ClF and similar molecules continues to be an active area of research, with ongoing efforts to refine our understanding of their complex rovibrational spectra.

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